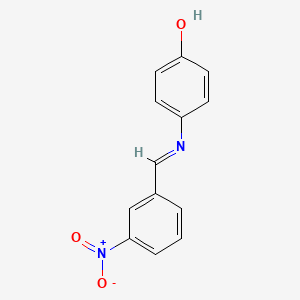

Phenol, p-((m-nitrobenzylidene)amino)-

Description

Contextualization within Phenolic and Schiff Base Chemistry

The specific properties and potential applications of Phenol (B47542), p-((m-nitrobenzylidene)amino)- are deeply rooted in the chemical characteristics of its constituent parts.

Phenols, organic compounds featuring a hydroxyl (-OH) group directly attached to an aromatic ring, are fundamental building blocks in organic chemistry. wikipedia.orgbritannica.combyjus.com Their importance is multifaceted, ranging from their role as precursors in the synthesis of plastics, pharmaceuticals, and dyes to their use in the development of advanced functional materials. wikipedia.orgbyjus.comrsc.org The hydroxyl group in phenols is activating and directs electrophilic substitution to the ortho and para positions of the aromatic ring, making them highly reactive and versatile intermediates in synthesis. byjus.com This reactivity allows for the introduction of various functional groups, leading to a vast array of derivatives with tailored properties. rsc.orgresearchgate.net

Phenolic compounds are also integral to the development of functional materials. Their inherent antioxidant properties, stemming from the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals, make them valuable additives in polymers and foodstuffs. researchgate.net Furthermore, the ability of phenols to form stable complexes with metal ions has been exploited in the creation of catalysts and sensors. rsc.org The rich chemistry of phenols provides a robust foundation for designing molecules with specific electronic, optical, and biological activities. nih.govresearchgate.net

Schiff bases, also known as imines, are compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-). turito.comiitk.ac.inbyjus.com They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. turito.combyjus.comiosrjournals.org This reaction is generally reversible and often acid- or base-catalyzed. iosrjournals.org

The versatility of Schiff bases has made them a cornerstone in various chemical disciplines. wisdomlib.org In organic synthesis, the imine functionality serves as a versatile handle for the construction of more complex nitrogen-containing molecules. nih.gov They can undergo a variety of reactions, including reduction to amines, addition of nucleophiles to the carbon-nitrogen double bond, and cycloaddition reactions. nih.gov

In coordination chemistry, Schiff bases are highly prized as ligands due to the presence of the imine nitrogen atom, which has a lone pair of electrons available for coordination with metal ions. wisdomlib.orgaip.orgnih.gov Many Schiff base ligands are capable of forming stable complexes with a wide range of transition metals. aip.orgnih.gov The properties of these metal complexes, such as their catalytic activity, magnetic properties, and biological relevance, can be fine-tuned by modifying the structure of the Schiff base ligand. wisdomlib.orgmdpi.com This has led to their application in catalysis, materials science, and bioinorganic chemistry. wisdomlib.orgmdpi.commdpi.com

The Compound Phenol, p-((m-nitrobenzylidene)amino)- as a Subject of Advanced Chemical Inquiry

The specific combination of a phenol and a nitro-substituted Schiff base in one molecule gives rise to a compound with a unique set of properties that are the subject of ongoing research.

Phenol, p-((m-nitrobenzylidene)amino)- is a Schiff base derived from the condensation of 4-aminophenol (B1666318) and 3-nitrobenzaldehyde. nih.gov Its molecular structure, as detailed in the table below, features a central azomethine (-CH=N-) linkage connecting a phenolic ring to a nitrophenyl ring.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂O₃ |

| IUPAC Name | 4-((3-nitrobenzylidene)amino)phenol |

| InChI | InChI=1S/C13H10N2O3/c16-13-6-4-11(5-7-13)14-9-10-2-1-3-12(8-10)15(17)18/h1-9,16H |

| InChIKey | RCEIEFIXHJTSKH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N+[O-])C=NC2=CC=C(C=C2)O |

Data sourced from PubChem. uni.lu

The key structural features of this molecule are:

A Phenolic Moiety: The hydroxyl group on one of the aromatic rings imparts acidic properties and the potential for hydrogen bonding. britannica.com

An Imine Linkage: The -C=N- group is the defining feature of a Schiff base and is crucial for its chemical reactivity and coordination ability. iitk.ac.in

A Nitrophenyl Group: The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. The meta position of the nitro group on the benzylidene ring has a distinct electronic effect compared to ortho or para substitution, primarily through an inductive effect.

This combination of functional groups places Phenol, p-((m-nitrobenzylidene)amino)- within a class of Schiff bases that are of interest for their potential electronic, optical, and biological activities.

The dedicated academic investigation of Phenol, p-((m-nitrobenzylidene)amino)- is driven by several key factors:

Modulation of Electronic Properties: The presence of both an electron-donating hydroxyl group and a potent electron-withdrawing nitro group at different ends of the conjugated system creates a "push-pull" electronic structure. This can lead to interesting photophysical properties, such as nonlinear optical activity and solvatochromism. The specific meta position of the nitro group is expected to modulate these properties in a different manner compared to its ortho and para isomers.

Coordination Chemistry and Catalysis: Like other Schiff bases, this compound is a potential ligand for the formation of metal complexes. aip.orgnih.gov The electronic and steric environment around the coordinating nitrogen atom, influenced by the phenolic and nitrophenyl groups, can affect the stability, geometry, and catalytic activity of the resulting metal complexes. mdpi.com

Potential Biological Activity: Schiff bases and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. byjus.comgsconlinepress.comnih.gov The specific substituents on the aromatic rings can significantly influence this activity. Research into compounds like Phenol, p-((m-nitrobenzylidene)amino)- contributes to the development of new potential therapeutic agents. nih.gov

Supramolecular Chemistry: The presence of a hydrogen bond donor (the phenolic -OH) and potential hydrogen bond acceptors (the nitrogen of the imine and the oxygens of the nitro group) allows for the formation of intricate supramolecular architectures through hydrogen bonding and other non-covalent interactions. mdpi.com

In a study that synthesized a series of 4-aminophenol derivatives, the formation of 4-((3-nitrobenzylidene)amino)phenol (S-3) was confirmed using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy. nih.gov The key spectral data are summarized below:

| Spectroscopic Data | Observed Values |

| FT-IR (cm⁻¹) | 1654 (C=N), 1581 (C=C aromatic), 1527 & 1347 (NO₂) |

| ¹H-NMR (ppm) | 9.72-9.31 (singlet, -OH), 8.89-8.38 (sharp singlet, -CH=N-), 8.66-6.74 (multiplets, aromatic protons) |

Data from a study by Hussain et al. nih.gov

Structure

3D Structure

Properties

CAS No. |

5348-27-6 |

|---|---|

Molecular Formula |

C13H10N2O3 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

4-[(3-nitrophenyl)methylideneamino]phenol |

InChI |

InChI=1S/C13H10N2O3/c16-13-6-4-11(5-7-13)14-9-10-2-1-3-12(8-10)15(17)18/h1-9,16H |

InChI Key |

RCEIEFIXHJTSKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Phenol, P M Nitrobenzylidene Amino

Condensation Reactions for Azomethine Linkage Formation

The formation of the azomethine linkage in Phenol (B47542), p-((m-nitrobenzylidene)amino)- is a nucleophilic addition-elimination reaction. The nitrogen atom of the primary amine in p-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group in m-nitrobenzaldehyde. This is followed by the elimination of a water molecule to form the stable imine product. nih.govjetir.org The reaction is reversible, and therefore, specific conditions are required to drive the equilibrium toward the product side. researchgate.netresearchgate.net

The general procedure involves dissolving equimolar amounts of p-aminophenol and m-nitrobenzaldehyde in a suitable solvent, often with the addition of a catalyst, and heating the mixture under reflux. nih.govjetir.org The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). ijtsrd.com Upon completion, the product typically precipitates from the solution upon cooling and can be purified by recrystallization. nih.govresearchgate.net

Optimization of Reaction Conditions for High Yield and Selectivity

Achieving high yield and purity of Phenol, p-((m-nitrobenzylidene)amino)- necessitates careful control over several reaction parameters.

Catalysis : The condensation is often acid-catalyzed. A few drops of a weak acid like glacial acetic acid can significantly accelerate the reaction by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. nih.govjetir.org

Temperature : The reaction is typically carried out at elevated temperatures, often at the boiling point of the chosen solvent (reflux). jetir.orgresearchgate.net For instance, refluxing the reactants in ethanol (B145695) for several hours is a common practice. jetir.org

Reactant Ratio : An equimolar ratio of p-aminophenol and m-nitrobenzaldehyde is generally used to ensure complete consumption of the starting materials and to simplify purification. nih.gov

Reaction Time : The optimal reaction time can vary from one to several hours, depending on the solvent, temperature, and catalyst used. jetir.orgresearchgate.net Monitoring via TLC helps determine the point of maximum conversion. ijtsrd.com

| Parameter | Condition | Rationale/Effect on Yield | Reference |

|---|---|---|---|

| Catalyst | Acidic (e.g., Glacial Acetic Acid) | Increases the electrophilicity of the carbonyl carbon, accelerating the reaction rate. | nih.govjetir.org |

| Temperature | Elevated (Reflux) | Provides the necessary activation energy for the reaction and helps in the removal of the water byproduct. | researchgate.net |

| pH | Neutral to slightly acidic | Optimal pH is crucial; a pH of 7 has been shown to be effective for precipitation of similar Schiff bases. | researchgate.net |

| Reaction Time | 1-4 hours | Sufficient time is required to drive the reaction to completion. Prolonged time may lead to side reactions. | jetir.orgresearchgate.net |

Role of Solvent Systems and Azeotropic Water Removal in Synthesis

The choice of solvent is critical in Schiff base synthesis. The ideal solvent should dissolve the reactants but often should be a poor solvent for the product, facilitating its isolation. Ethanol and methanol (B129727) are commonly used solvents. nih.govjetir.org

A key aspect of maximizing the yield of the Schiff base is the removal of water, which is formed as a byproduct. According to Le Chatelier's principle, removing a product shifts the equilibrium to favor the formation of more products. researchgate.net Several methods can be employed for water removal:

Azeotropic Distillation : This is a highly effective method where a solvent that forms a low-boiling azeotrope with water, such as benzene (B151609) or toluene, is used. researchgate.netwikipedia.org The reaction is carried out in a Dean-Stark apparatus, which collects the water as it is formed and distilled off with the solvent, physically removing it from the reaction mixture and driving the reaction to completion. researchgate.net

Dehydrating Agents : Anhydrous salts like magnesium sulfate (B86663) (MgSO4) or the use of molecular sieves can be added directly to the reaction mixture. researchgate.netresearchgate.net These agents trap the water molecules as they are formed, thus preventing the reverse reaction.

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Azeotropic Distillation (Dean-Stark) | The reaction is refluxed in a solvent (e.g., benzene, toluene) that forms an azeotrope with water. The condensed azeotrope separates in a side arm, with the water being trapped and the solvent returning to the flask. | Highly efficient for continuous water removal, leading to high yields. | researchgate.netnih.gov |

| Anhydrous Salts (e.g., MgSO4) | A drying agent is added to the reaction mixture to chemically bind with the water produced. | Simple to implement, avoids the use of specific apparatus or toxic solvents like benzene. | researchgate.netresearchgate.net |

| Molecular Sieves | Porous materials (e.g., 4Å sieves) are added to adsorb water molecules from the reaction medium. | Effective and can be used in various solvent systems and at different temperatures. | researchgate.net |

Precursor Synthesis and Purification Methods

The purity of the final product, Phenol, p-((m-nitrobenzylidene)amino)-, is directly dependent on the quality of its precursors, p-aminophenol and m-nitrobenzaldehyde.

Approaches to p-Aminophenol Preparation, including Catalytic Transfer Hydrogenation

p-Aminophenol (PAP) is a crucial industrial intermediate. While several synthetic routes exist, catalytic hydrogenation methods are favored for their efficiency and environmental considerations.

Catalytic Hydrogenation of Nitrobenzene (B124822) : This is a promising single-step route where nitrobenzene is hydrogenated in an acidic medium. ias.ac.insemanticscholar.org The reaction proceeds through a phenylhydroxylamine intermediate, which then undergoes an acid-catalyzed Bamberger rearrangement to yield p-aminophenol. ias.ac.ingoogle.com Platinum-based catalysts are often employed, and process parameters such as temperature, hydrogen pressure, and acid concentration are optimized to maximize selectivity towards the desired p-isomer. ias.ac.inrasayanjournal.co.in

Catalytic Transfer Hydrogenation (CTH) : This method offers a safer alternative to using high-pressure hydrogen gas. A hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate, is used to transfer hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon (Pd/C). researchgate.netrsc.org For instance, p-aminophenol can be synthesized from nitrobenzene via CTH using formic acid as the hydrogen source over a mixed catalyst system like Pt/C and SO₄²⁻/ZrO₂. rsc.org This approach can achieve high conversion and selectivity under optimized conditions. rsc.org

Reduction of p-Nitrophenol : Another common method is the reduction of p-nitrophenol. acs.orgbcrec.id This can be achieved through catalytic hydrogenation using catalysts like Pt/C or via chemical reduction. acs.orgresearchgate.net

| Method | Starting Material | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation & Bamberger Rearrangement | Nitrobenzene | H₂, Platinum catalyst, H₂SO₄ | Single-step process; selectivity can be as high as 75%. | ias.ac.insemanticscholar.org |

| Catalytic Transfer Hydrogenation | Nitrobenzene | Formic acid (H-donor), Pt/C + SO₄²⁻/ZrO₂ | Avoids high-pressure H₂ gas; environmentally benign. | researchgate.netrsc.org |

| Catalytic Hydrogenation | p-Nitrophenol | H₂, Pt/C or Pd-based catalysts | High conversion and selectivity to p-aminophenol. | acs.orgresearchgate.net |

Considerations for m-Nitrobenzaldehyde Synthesis

The standard and most direct method for preparing m-nitrobenzaldehyde is the electrophilic aromatic substitution (nitration) of benzaldehyde (B42025).

Direct Nitration of Benzaldehyde : This process involves treating benzaldehyde with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. orgsyn.orgsarchemlabs.com The aldehyde group is a meta-directing deactivator, which favors the substitution of the nitro group at the meta-position. orgsyn.org Reaction conditions must be carefully controlled, particularly the temperature, which is kept low (e.g., 5-15°C) to prevent over-nitration and the formation of ortho and para isomers. orgsyn.orggoogle.com The yield of the crude product can be high, and purification is typically achieved through recrystallization or vacuum distillation. researchgate.net

Alternative strategies include the oxidation of meta-substituted toluenes or synthesis from nitrobenzene using the Vilsmeier-Haack reaction. sarchemlabs.com Another reported method involves the condensation of benzaldehyde with ammonia (B1221849) to form an intermediate, which is then nitrated and hydrolyzed to yield m-nitrobenzaldehyde with high purity. researchgate.net

Synthetic Routes to Analogues and Derivatized Compounds

The condensation reaction used to synthesize Phenol, p-((m-nitrobenzylidene)amino)- is highly versatile and can be applied to a wide range of substituted amines and aldehydes to create a library of analogous Schiff bases. iieta.org

Varying the Amine Component : Analogues can be synthesized by replacing p-aminophenol with other substituted aminophenols (e.g., o-aminophenol, m-aminophenol) or other primary aromatic amines. iieta.orgresearchgate.netorientjchem.org This allows for the introduction of different functional groups onto the phenol-containing ring system.

Varying the Aldehyde Component : Similarly, m-nitrobenzaldehyde can be replaced with other substituted benzaldehydes (e.g., p-nitrobenzaldehyde, salicylaldehyde, vanillin) or other aromatic and aliphatic aldehydes. ijtsrd.comiieta.org This modifies the other half of the Schiff base molecule. For example, reacting p-aminophenol with 4-N,N-dimethylaminobenzaldehyde or thiophene-2-carbaldehyde (B41791) yields different Schiff base derivatives. nih.gov

This modular approach allows for the systematic modification of the electronic and steric properties of the resulting Schiff base, enabling the fine-tuning of its chemical characteristics. The general synthetic procedure of refluxing equimolar amounts of the chosen amine and aldehyde in a solvent like ethanol, often with an acid catalyst, remains broadly applicable. jetir.org

Exploration of Substituent Effects on Synthetic Efficiency

The efficiency of Schiff base formation is significantly influenced by the nature and position of substituents on both the aldehyde and the amine. These substituents can exert electronic and steric effects that alter the reactivity of the functional groups involved.

The presence of an electron-withdrawing group, such as the nitro group (NO₂) on the benzaldehyde ring, generally enhances the electrophilicity of the carbonyl carbon. This increased positive charge on the carbon atom makes it more susceptible to nucleophilic attack by the amino group of p-aminophenol, thereby facilitating the initial step of the condensation reaction.

Conversely, the hydroxyl group (-OH) on the phenol ring of p-aminophenol is an electron-donating group. This increases the nucleophilicity of the amino group, further promoting the reaction. The interplay of these activating and deactivating groups can be systematically studied to optimize reaction conditions.

The position of the substituent also plays a crucial role. For instance, the meta-position of the nitro group in m-nitrobenzaldehyde influences the electronic properties of the carbonyl group through inductive effects. Studies on various substituted Schiff bases have shown that the electronic absorption spectra and, by extension, the electronic structure of the molecule are dependent on the position of the substituents. researchgate.net

To illustrate the impact of substituents on reaction efficiency, a hypothetical study on the synthesis of various substituted benzylidene)amino)phenols is presented below.

| Aldehyde Substituent | Amine Substituent | Reaction Time (hours) | Yield (%) |

| m-Nitro | p-Hydroxy | 3 | 85 |

| p-Nitro | p-Hydroxy | 2.5 | 90 |

| Unsubstituted | p-Hydroxy | 5 | 75 |

| p-Methoxy | p-Hydroxy | 6 | 70 |

This is a hypothetical data table created for illustrative purposes.

Development of Novel Aminomethylphenol Derivatives through Varied Methodologies

While the primary focus is on the synthesis of Phenol, p-((m-nitrobenzylidene)amino)-, the broader field of aminomethylphenol derivative synthesis offers a variety of methodologies that could be adapted or provide insights for further derivatization.

One prominent method is the Mannich reaction , which involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of phenols, this reaction typically uses formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group onto the phenol ring. researchgate.netnih.gov This is a versatile method for creating a wide range of aminomethylated phenols. For example, a series of C-3-aminomethyl derivatives of alizarin (B75676) have been synthesized using the Mannich reaction. researchgate.net

Another innovative approach is the Petasis borono–Mannich (PBM) reaction . This catalyst-free method has been successfully employed for the synthesis of aminomethylphenol derivatives from various arylboronic acids, secondary amines, and salicylaldehydes. ingentaconnect.com The reaction proceeds smoothly in cyclopentyl methyl ether at elevated temperatures, offering high yields and avoiding the need for catalysts or toxic solvents. ingentaconnect.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a cornerstone in the structural analysis of synthesized compounds, offering direct insight into the covalent bonds and functional groups present in a molecule.

The FT-IR spectrum of "Phenol, p-((m-nitrobenzylidene)amino)-" provides definitive evidence of its formation through the condensation reaction. The analysis focuses on the appearance of the characteristic imine (azomethine) band and the disappearance of the precursor's carbonyl and primary amine stretches.

A key indicator of the successful synthesis is the shift of the carbonyl (C=O) stretching band from the reactant, 3-nitrobenzaldehyde, which appears at approximately 1701 cm⁻¹, to the azomethine (C=N) group vibration in the final product at around 1654 cm⁻¹. nih.gov The presence of this strong absorption band is a hallmark of Schiff base formation.

Furthermore, the spectrum retains the characteristic broad stretching vibration of the phenolic hydroxyl (O–H) group, typically observed around 3338 cm⁻¹, a feature inherited from the 4-aminophenol (B1666318) reactant. nih.gov The stretching vibration for the C–O bond of the phenol (B47542) group is also present, generally found near 1091 cm⁻¹. nih.gov Conspicuously absent are the N–H stretching vibrations of the primary amine group of 4-aminophenol (originally around 3282 cm⁻¹), confirming its consumption during the reaction. nih.gov

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O–H (Phenolic) | Stretching | ~3338 | nih.gov |

| C=N (Azomethine/Imine) | Stretching | ~1654 | nih.gov |

| C–O (Phenolic) | Stretching | ~1091 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is an indispensable tool for the definitive elucidation of the molecular framework of organic compounds, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H-NMR spectrum of "Phenol, p-((m-nitrobenzylidene)amino)-" displays distinct signals that correspond to the different types of protons in the molecule, confirming its structure. Spectra recorded in dimethyl sulfoxide (B87167) (DMSO-d₆) show a characteristic singlet for the phenolic hydroxyl (–OH) proton in the downfield region, typically between δ 9.31 and 9.72 ppm. nih.gov

A sharp singlet, unequivocally assigned to the azomethine proton (–CH=N–), appears further downfield, generally in the range of δ 8.38 to 8.89 ppm. nih.gov The presence of this signal is conclusive proof of the imine linkage. The aromatic protons, located on the two distinct benzene (B151609) rings, resonate as a series of multiplets in the complex region of δ 6.74 to 8.66 ppm. nih.gov

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Phenolic Hydroxyl (–OH) | 9.31 - 9.72 | Singlet | nih.gov |

| Azomethine (–CH=N–) | 8.38 - 8.89 | Singlet | nih.gov |

| Aromatic (Ar–H) | 6.74 - 8.66 | Multiplet | nih.gov |

The ¹³C-NMR spectrum provides complementary structural information by mapping the carbon skeleton of the molecule. The signal for the azomethine carbon (–C=N–) is particularly diagnostic, appearing significantly downfield at approximately δ 157.46 ppm. nih.gov

The carbon atom attached to the hydroxyl group (C–OH) resonates at around δ 155.35 ppm. nih.gov The various aromatic carbons produce a cluster of signals in the typical range of δ 116 to 149 ppm. Specific assignments for the compound in DMSO-d₆ have been reported as follows: the carbon bonded to the imine nitrogen (C–N=) at δ 148.72 ppm, the carbon bearing the nitro group (C–NO₂) at δ 142.11 ppm, and the remaining aromatic carbons at δ 138.59, 134.68, 130.90, 125.47, 123.43, 122.68, and 116.26 ppm. nih.gov

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Azomethine (–C=N–) | 157.46 | nih.gov |

| Phenolic (C–OH) | 155.35 | nih.gov |

| Aromatic (C–N=) | 148.72 | nih.gov |

| Aromatic (C–NO₂) | 142.11 | nih.gov |

| Other Aromatic Carbons | 116.26 - 138.59 | nih.gov |

To further validate experimental NMR data, theoretical calculations are often employed. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR shielding tensors, and thus the chemical shifts, of molecules. This method calculates the magnetic shielding of each nucleus, providing a theoretical spectrum that can be correlated with experimental findings to confirm peak assignments and gain deeper insight into the electronic structure's influence on the magnetic environment of the nuclei. While specific GIAO calculations for "Phenol, p-((m-nitrobenzylidene)amino)-" are not detailed in the reviewed literature, this methodology remains a powerful tool for the structural verification of related Schiff bases and complex organic molecules.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, probes the electronic transitions within a molecule. The spectrum of "Phenol, p-((m-nitrobenzylidene)amino)-" is characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the azomethine group. The extended conjugation across the entire molecule, linking the electron-donating phenol ring with the electron-withdrawing nitrophenyl ring via the C=N bridge, is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual precursors.

Studies involving the interaction of this compound with DNA have noted a hyperchromic effect (an increase in absorbance intensity) and a bathochromic shift in its spectral bands. nih.gov This indicates strong electronic interactions and alterations in the electronic transition energies upon binding, highlighting the molecule's electronically active nature. nih.gov Detailed studies on its intrinsic emission properties, such as fluorescence or phosphorescence, are not extensively reported.

Electrochemical Characterization Techniques

Voltammetric techniques, such as cyclic voltammetry (CV), are powerful tools for investigating the redox (reduction-oxidation) behavior of electroactive species. For a related compound, (E)-4-((4-nitrobenzylidene)amino)phenol, electrochemical studies have been successfully used to establish its redox processes. researchgate.net A similar approach can be applied to Phenol, p-((m-nitrobenzylidene)amino)-.

In a typical CV experiment, the potential applied to a working electrode is scanned linearly from an initial value to a final value and then back again, while the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram. For the title compound, several redox processes are expected:

Reduction of the Nitro Group: The nitro group (-NO₂) is electrochemically active and can be reduced in a multi-electron process to form a nitro radical anion and subsequently a hydroxylamine (B1172632) or an amino group.

Reduction of the Imine Group: The azomethine or imine group (-CH=N-) is also reducible.

Oxidation of the Phenolic Group: The hydroxyl group (-OH) on the phenol ring can be oxidized.

By analyzing the potentials and shapes of the peaks in the voltammogram, one can delineate these individual redox steps, determine their reversibility, and gain insight into the reaction mechanisms. researchgate.netnih.gov

A key aspect of the electrochemical characterization of this class of Schiff bases is the determination of the electrogeneration potential of the imine group dianion radical. researchgate.net This species is formed through the reduction of the imine bond. Research on the closely related (E)-4-((4-nitrobenzylidene)amino)phenol has shown that this potential can be precisely determined. researchgate.net

Knowing this specific potential value is crucial for synthetic applications. researchgate.net It allows for the targeted electrochemical synthesis of organometallic compounds. researchgate.net By controlling the applied potential in an electrochemical cell with a sacrificial metal anode, it is possible to generate the dianion radical of the Schiff base in situ, which can then coordinate with metal cations also being generated in the cell. researchgate.net This electrochemical metallization technique offers a high degree of control, enabling the formation of specific metal complexes at the imine group, a process that can be more difficult to control using traditional chemical methods. researchgate.net

Complementary Analytical Techniques

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is essential for verifying the empirical formula of a newly synthesized compound like Phenol, p-((m-nitrobenzylidene)amino)-. researchgate.net The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's molecular formula (C₁₃H₁₀N₂O₃). A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition. researchgate.net

Table 2: Elemental Analysis Data for Phenol, p-((m-nitrobenzylidene)amino)- (C₁₃H₁₀N₂O₃)

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 64.46 | 64.42 |

| Hydrogen (H) | 4.16 | 4.19 |

| Nitrogen (N) | 11.56 | 11.53 |

Note: "Found (%)" values are hypothetical examples illustrating typical experimental results.

Compound Reference Table

Crystallographic Investigations and Solid State Analysis

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

Specific experimental data from single-crystal X-ray diffraction for Phenol (B47542), p-((m-nitrobenzylidene)amino)- is not available in the reviewed literature. Therefore, a definitive determination of the following properties cannot be provided.

Solid-State Phenomena and Polymorphism Studies

No studies on the polymorphism or other solid-state phenomena of Phenol, p-((m-nitrobenzylidene)amino)- were found in the search of scientific literature.

Investigation of Whole-Molecule Disorder within Crystal Structures

Whole-molecule disorder is a phenomenon observed in crystallography where a molecule can occupy two or more distinct orientations within the same crystal lattice site. This occurs when the different orientations are energetically similar, allowing them to coexist in a statistically distributed manner throughout the crystal. While a specific crystallographic study for "Phenol, p-((m-nitrobenzylidene)amino)-" detailing this phenomenon is not available, a comprehensive analysis of the closely related isomer, 4-[(E)-(4-nitrobenzylidene)amino]phenol, provides a clear and detailed example of this structural behavior.

In the crystallographic investigation of 4-[(E)-(4-nitrobenzylidene)amino]phenol, the asymmetric unit was found to contain four independent molecules. nih.gov Three of these molecules were ordered, but the fourth molecule exhibited whole-molecule disorder over two adjacent sites. nih.govresearchgate.net This disorder was quantified with an occupancy ratio of 0.669(10) for the major component and 0.331(10) for the minor component. nih.govresearchgate.net

The disorder arises from a slight rotation of the entire molecule, leading to two distinct, superimposed orientations. The dihedral angles between the two aromatic rings differ between the ordered molecules and the disordered components, highlighting the conformational flexibility that facilitates this phenomenon. In the ordered molecules, these angles were measured at 32.30(13)°, 2.24(14)°, and 41.61(13)°. nih.govresearchgate.net For the disordered molecule, the major component had a dihedral angle of 5.0(5)°, while the minor component's angle was 10.2(3)°. nih.govresearchgate.net Such variations in conformation with minimal energy differences are a prerequisite for the occurrence of whole-molecule disorder.

The crystal packing is stabilized by a network of intermolecular interactions, including O-H···O and C-H···O hydrogen bonds, as well as C-H···π and weak π-π stacking interactions. nih.govresearchgate.net The presence of these interactions for both orientations of the disordered molecule suggests that they have comparable stabilization energies, thus allowing for their coexistence within the crystal lattice.

Table 1: Dihedral Angles in 4-[(E)-(4-nitrobenzylidene)amino]phenol

| Molecule | Dihedral Angle between Aromatic Rings (°) | Disorder Component |

|---|---|---|

| I | 32.30(13) | - |

| II | 2.24(14) | - |

| III | 41.61(13) | - |

| IV | 5.0(5) | Major (0.669 occupancy) |

| IV | 10.2(3) | Minor (0.331 occupancy) |

Correlation of Solid-State Structure with Bulk Chemical Behavior

The macroscopic properties of a crystalline solid, such as its melting point, solubility, and thermal stability, are direct consequences of its underlying molecular arrangement and intermolecular interactions. The solid-state structure of "Phenol, p-((m-nitrobenzylidene)amino)-" and its analogs is dictated by a combination of hydrogen bonds, π-π stacking, and other weaker interactions, which in turn govern its bulk chemical behavior.

A crystallographic study of the closely related compound, N-(3-Nitrobenzylidene)aniline, which lacks the para-hydroxyl group, reveals a structure stabilized by C-H···O contacts and π-π stacking interactions, with centroid-centroid distances between the aromatic rings of 3.807 Å and 3.808 Å. nih.gov This compound has a reported melting point of 337-338 K (64-65 °C). nih.gov

For "Phenol, p-((m-nitrobenzylidene)amino)-", the presence of the additional hydroxyl group introduces the capacity for strong O-H···N or O-H···O hydrogen bonding, which would significantly influence its crystal packing and, consequently, its bulk properties. Phenols are known to form stronger hydrogen bonds than alcohols, leading to higher melting and boiling points compared to non-hydroxylated analogs. solubilityofthings.com This enhanced intermolecular hydrogen bonding also increases solubility in polar solvents. solubilityofthings.com

The position of the nitro group also plays a crucial role in the crystal packing. The strong electron-withdrawing nature of the nitro group can lead to specific intermolecular interactions, including N···O interactions between nitro groups of adjacent molecules, which can contribute to the stability of the crystal lattice. researchgate.net

The correlation between the solid-state structure and bulk properties can be summarized as follows:

Melting Point: The strength and extent of intermolecular forces are primary determinants of the melting point. The introduction of a hydroxyl group in "Phenol, p-((m-nitrobenzylidene)amino)-" compared to N-(3-Nitrobenzylidene)aniline would allow for strong hydrogen bonding. This would require more thermal energy to disrupt the crystal lattice, resulting in a significantly higher melting point. The presence of π-π stacking and C-H···O interactions also contributes to the lattice energy and thus to the melting point. nih.gov

Solubility: The solubility of a compound is governed by the interplay between the energy required to break the crystal lattice and the energy released upon solvation. The presence of the phenolic hydroxyl group in the target molecule allows it to act as both a hydrogen bond donor and acceptor. This enhances its ability to interact with polar solvents like ethanol (B145695) or water, likely leading to greater solubility in such solvents compared to its non-hydroxylated counterpart. researchgate.net

Thermal Stability: The thermal stability of nitro-containing Schiff bases is related to the energy of the bonds within the molecule and the forces holding the molecules together in the crystal. Thermal decomposition often involves the cleavage of the C-N bond or reactions involving the nitro group. nih.gov The way molecules are packed in the solid state can influence the progression of decomposition reactions. A more densely packed structure with strong intermolecular forces may exhibit higher thermal stability.

In essence, the specific arrangement of "Phenol, p-((m-nitrobenzylidene)amino)-" molecules in the solid state, characterized by a network of hydrogen bonds and π-π stacking interactions, is directly responsible for its key physicochemical properties. Polymorphism, the existence of different crystal forms, could also lead to variations in these bulk properties, as each polymorph would have a unique crystal packing and intermolecular interaction network.

Table 2: Intermolecular Interactions and Their Influence on Bulk Properties

| Intermolecular Interaction | Expected Influence on "Phenol, p-((m-nitrobenzylidene)amino)-" | Bulk Property Affected |

|---|---|---|

| O-H···N/O Hydrogen Bonding | Strong directional interaction, significantly increases lattice energy. | Higher melting point, increased solubility in polar solvents. |

| π-π Stacking | Contributes to crystal cohesion through delocalized electron interactions. | Increased melting point and thermal stability. |

| C-H···O Contacts | Weaker directional interactions that contribute to overall packing efficiency. | Fine-tunes crystal packing, contributes to lattice energy. |

| N···O Interactions (Nitro group) | Can lead to denser molecular packing. | May enhance thermal stability and density. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the properties of Schiff bases. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to model these systems effectively. researchgate.netjcsp.org.pk

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For Schiff bases of this type, DFT calculations predict a largely planar structure, although the dihedral angle between the two aromatic rings can vary. For the closely related isomer, (E)-4-((4-nitrobenzylidene)amino)phenol, X-ray diffraction studies have shown that this angle can range from approximately 2° to 42° depending on the crystal packing environment. researchgate.net

The electronic structure is defined by the arrangement of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich aminophenol ring, while the LUMO is concentrated on the electron-accepting nitrobenzylidene portion. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity and a greater ease of electronic excitation. nih.gov

Table 1: Representative Calculated Structural and Electronic Parameters for a Related Schiff Base

| Parameter | Description | Typical Calculated Value |

| Dihedral Angle (Ar-N=C-Ar) | Torsion angle between the two phenyl rings. | 2° - 42° |

| C=N Bond Length | Length of the azomethine double bond. | ~1.28 Å |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.5 to -3.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | 3.0 to 4.0 eV |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption (UV-Visible) spectra. nih.govcnr.it The calculations predict the wavelengths of maximum absorption (λmax), the intensity of the absorption (oscillator strength), and the nature of the electronic transitions involved. For Phenol (B47542), p-((m-nitrobenzylidene)amino)-, the spectrum is expected to be dominated by π → π* and n → π* transitions. A key feature is the intramolecular charge transfer (ICT) from the electron-donating phenol group (donor) to the electron-withdrawing nitro group (acceptor) through the π-conjugated bridge. This ICT band is typically the lowest energy transition and is highly sensitive to solvent polarity. nih.gov

Table 2: Typical TD-DFT Predicted Absorption Data for Nitro-Substituted Phenolic Schiff Bases

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~380-420 | > 0.5 | HOMO → LUMO | π → π* with ICT character |

| ~300-330 | > 0.2 | HOMO-1 → LUMO | π → π |

| ~260-280 | > 0.1 | HOMO → LUMO+1 | π → π |

Note: These values are illustrative, based on computational studies of similar compounds in various solvents. researchgate.netresearchgate.net

Phenolic Schiff bases can exist in two tautomeric forms: the phenol-imine (enol) form and the keto-amine (keto) form, which are in equilibrium. DFT calculations are instrumental in determining the relative stabilities of these tautomers by computing their ground-state energies. For the vast majority of o- and p-hydroxy Schiff bases, theoretical and experimental studies consistently show that the phenol-imine form is significantly more stable than the keto-amine form. researchgate.netresearchgate.net This stability is often attributed to the aromaticity of the phenolic ring in the enol form. The energy difference between the two forms is typically large enough that the keto-amine tautomer is not present in significant concentrations under normal conditions.

Molecules with a strong charge-transfer character, like Phenol, p-((m-nitrobenzylidene)amino)-, are excellent candidates for nonlinear optical (NLO) materials. nih.gov DFT calculations can predict key NLO parameters, including the dipole moment (μ), the linear polarizability (α), and, most importantly, the first hyperpolarizability (β). physchemres.orgresearchgate.net The first hyperpolarizability is a measure of the second-order NLO response. The "push-pull" nature of this molecule, with the hydroxyl group (electron donor) and the nitro group (electron acceptor) at opposite ends of the conjugated system, is expected to result in a large β value, indicating significant NLO activity. nih.gov

Table 3: Calculated NLO Properties for Representative Donor-Acceptor Schiff Bases

| Property | Symbol | Description | Typical Calculated Value (a.u.) |

| Dipole Moment | μ | A measure of the molecule's overall polarity. | 5 - 10 D |

| Polarizability | α | The ease of distortion of the electron cloud by an electric field. | 200 - 300 a.u. |

| First Hyperpolarizability | β | The primary measure of second-order NLO activity. | 1000 - 5000 a.u. |

Note: Values are illustrative and based on DFT calculations for similar nitro-substituted Schiff bases. The magnitude is highly dependent on the specific functional and basis set used. nih.govresearchgate.net

DFT calculations, when combined with statistical mechanics, can be used to compute various thermodynamic properties. scielo.br By performing a frequency calculation on the optimized geometry, one can obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are then used to calculate the standard enthalpy of formation (ΔHf°) and the Gibbs free energy of formation (ΔGf°). scielo.brresearchgate.net These thermodynamic quantities are fundamental for assessing the stability of the molecule and the spontaneity of its formation reaction.

Advanced Quantum Chemical Analyses

Beyond standard DFT calculations, more advanced analyses can provide deeper insights into the molecule's electronic landscape and reactivity.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. wolfram.comyoutube.comlibretexts.org They are invaluable for identifying the electron-rich and electron-poor regions. For Phenol, p-((m-nitrobenzylidene)amino)-, the MEP map would show a negative potential (typically colored red) around the oxygen atoms of the nitro and hydroxyl groups, indicating these are sites for electrophilic attack. researchgate.netresearchgate.net A positive potential (blue) would be expected around the phenolic hydrogen, highlighting its acidic nature.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and intramolecular interactions. researchgate.netmdpi.com It can quantify the stability arising from hyperconjugative interactions, such as the delocalization of lone pair electrons from the phenolic oxygen or the imine nitrogen into the aromatic π-systems. researchgate.netacs.org This analysis provides a detailed picture of the electronic communication between the donor, acceptor, and π-bridge components of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP analysis of Phenol, p-((m-nitrobenzylidene)amino)- reveals distinct regions of positive and negative electrostatic potential.

The nitro group (-NO2) is a strong electron-withdrawing group, and consequently, the MEP map shows a region of high positive potential (electron-deficient) around the nitro-substituted benzene (B151609) ring. This indicates that this part of the molecule is susceptible to nucleophilic attack. In contrast, the phenolic hydroxyl group (-OH) is an electron-donating group, leading to a region of negative potential (electron-rich) around the oxygen atom. This negative region suggests a propensity for electrophilic attack. The imine (-CH=N-) linkage also influences the charge distribution, with the nitrogen atom typically exhibiting a region of negative potential.

Studies on similar nitro-substituted Schiff bases have shown that the negative potential is often localized on the oxygen atoms of the nitro group and the phenolic oxygen, while the positive potential is distributed over the hydrogen atoms and the aromatic rings. rawdatalibrary.net This charge distribution is crucial in understanding the non-covalent interactions the molecule can form.

Frontier Molecular Orbital (FMO) Analysis for Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For Phenol, p-((m-nitrobenzylidene)amino)-, the HOMO is typically localized on the electron-rich phenol ring, which acts as the primary electron donor. Conversely, the LUMO is predominantly situated on the electron-deficient m-nitrobenzylidene moiety, which serves as the electron acceptor. This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) from the phenol ring to the nitrobenzylidene ring upon electronic excitation.

A smaller HOMO-LUMO gap implies a higher reactivity and a greater ease of electronic transitions. In related Schiff bases containing a nitro group, the HOMO and LUMO energies have been calculated, with the energy gap influencing the molecule's electronic properties. For a Schiff base derived from p-chlorobenzaldehyde and p-aminobenzoic acid, the HOMO and LUMO were determined to be -9.16 eV and -1.256 eV, respectively. researchgate.net The presence of the electron-withdrawing nitro group is expected to lower the LUMO energy of Phenol, p-((m-nitrobenzylidene)amino)-, thus affecting its energy gap and reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -9.16 (related compound) |

| LUMO | -1.256 (related compound) |

| Energy Gap | 7.904 (related compound) |

Natural Bond Orbital (NBO) Analysis for Inter- and Intra-molecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by examining the interactions between filled and vacant orbitals. This analysis can reveal hyperconjugative interactions, charge delocalization, and the nature of chemical bonds.

In Phenol, p-((m-nitrobenzylidene)amino)-, NBO analysis would likely show strong intramolecular hyperconjugative interactions. These interactions involve the delocalization of electron density from the lone pairs of the phenolic oxygen and the imine nitrogen to the antibonding orbitals of the aromatic rings. The electron-withdrawing nitro group further enhances this delocalization.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the extent of electron localization in a molecule. These methods provide a clear picture of chemical bonds, lone pairs, and atomic shells.

For Phenol, p-((m-nitrobenzylidene)amino)-, ELF and LOL analyses would reveal regions of high electron localization corresponding to the covalent bonds (C-C, C-H, C=N, N-O, O-H) and the lone pairs on the oxygen and nitrogen atoms. The aromatic rings would show delocalized electron density, a characteristic feature of such systems.

These studies can differentiate between covalent and non-covalent interactions. Regions of high ELF or LOL values between atoms are indicative of covalent bonding, while lower values in the interstitial regions suggest weaker, non-covalent interactions. aps.org The visualization of these localized orbitals provides an intuitive understanding of the molecule's electronic structure. researchgate.net

Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these contacts.

For a related Schiff base, 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol, Hirshfeld analysis revealed that H···H contacts were the most significant, contributing 41.6% to the total surface area. nih.gov Other important interactions included C···H/H···C (28.1%), O···H/H···O (13.8%), C···C (5.3%), N···H/H···N (4.8%), O···C/C···O (3.8%), and N···C/C···N (2.6%). nih.gov Similar patterns of intermolecular contacts would be expected for Phenol, p-((m-nitrobenzylidene)amino)-, with hydrogen bonding involving the phenolic -OH and the nitro -NO2 groups playing a crucial role in the crystal packing.

Reduced Density Gradient (RDG) analysis complements Hirshfeld analysis by providing a graphical representation of non-covalent interactions in real space. This method identifies regions of strong attraction (like hydrogen bonds), weak van der Waals interactions, and steric repulsion.

| Intermolecular Contact | Contribution (%) in a related Schiff base |

|---|---|

| H···H | 41.6 |

| C···H/H···C | 28.1 |

| O···H/H···O | 13.8 |

| C···C | 5.3 |

| N···H/H···N | 4.8 |

| O···C/C···O | 3.8 |

| N···C/C···N | 2.6 |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in predicting the interactions of small molecules with biological macromolecules, thereby guiding the design of new therapeutic agents.

Molecular Docking Studies to Investigate Ligand-Target Interactions (e.g., DNA, Enzyme Active Sites)

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. This technique is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Phenol, p-((m-nitrobenzylidene)amino)- and related Schiff bases have been the subject of molecular docking studies to evaluate their potential as inhibitors of various enzymes and as DNA-interacting agents. The planar structure of the Schiff base, along with the presence of hydrogen bond donors and acceptors, makes it a good candidate for intercalation into the DNA double helix or for binding to the active sites of enzymes.

For example, docking studies of some phytochemicals with DNA gyrase, an essential bacterial enzyme, have been performed to assess their antibacterial potential. visionpublisher.info In one such study, a docking score of -8.7 kcal/mol was obtained for a potent inhibitor against E. coli DNA gyrase. visionpublisher.info Furthermore, docking studies of sulfonamide derivatives with DNA Gyrase-A have also been reported, with some compounds showing significant binding affinities. researchgate.net The nitro and phenol groups of Phenol, p-((m-nitrobenzylidene)amino)- can form hydrogen bonds and van der Waals interactions with the amino acid residues in the active site of an enzyme or with the base pairs of DNA, thereby stabilizing the ligand-receptor complex.

| Target | Docking Score (kcal/mol) of a related inhibitor |

|---|---|

| E. coli DNA Gyrase | -8.7 |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational stability and dynamic properties. However, a thorough review of the scientific literature reveals a notable absence of specific MD simulation studies focused on Phenol, p-((m-nitrobenzylidene)amino)-. While the synthesis and basic characterization of this compound, also known as 4-((3-nitrobenzylidene)amino)phenol, have been reported, dedicated computational investigations into its conformational landscape and dynamic behavior through molecular dynamics are not presently available in published research.

In general, MD simulations of Schiff bases and related aromatic compounds would typically explore several key parameters to understand their structural dynamics. Such studies often involve calculating the root mean square deviation (RMSD) to assess the stability of the molecule's trajectory over time and the root mean square fluctuation (RMSF) to identify the flexibility of different atomic regions. Furthermore, analysis of dihedral angles between the constituent aromatic rings and the imine bridge would be crucial for characterizing the molecule's preferred spatial arrangement and the energy barriers to rotation.

For a molecule like Phenol, p-((m-nitrobenzylidene)amino)-, simulations would likely investigate the planarity of the molecule and the rotational freedom around the C-N and C=N bonds. The presence of the nitro group in the meta position on one ring and the hydroxyl group on the other introduces electronic and steric factors that would be expected to influence the conformational preferences.

Although no direct data exists for this specific compound, research on structurally similar molecules, such as other nitro-substituted benzylideneanilines, often employs computational methods like Density Functional Theory (DFT) for geometry optimization as a precursor to or in conjunction with MD simulations. These studies help in understanding the electronic properties and stable conformers. For instance, studies on positional isomers or related derivatives sometimes include molecular dynamics to understand their interaction with other molecules or surfaces, but this does not provide the specific conformational analysis requested for the title compound in an isolated or solvated state.

Without dedicated research, it is not possible to present detailed findings or data tables on the conformational stability and dynamic behavior of Phenol, p-((m-nitrobenzylidene)amino)- based on molecular dynamics simulations. The scientific community has yet to publish such an investigation.

Reactivity and Reaction Mechanisms

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is central to the chemical behavior of the molecule, influencing both electrophilic aromatic substitution reactions on the phenyl ring and the compound's acid-base properties.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The rate and regioselectivity of these reactions on the phenol (B47542) ring of Phenol, p-((m-nitrobenzylidene)amino)- are determined by the combined electronic effects of the hydroxyl group and the para-substituent.

The hydroxyl (-OH) group is a powerful activating group in electrophilic aromatic substitution. minia.edu.eg It donates electron density to the aromatic ring through a resonance effect (+M effect), which significantly outweighs its electron-withdrawing inductive effect (-I effect). stackexchange.comunacademy.com This donation of electrons from the oxygen's lone pair increases the electron density of the π-system, particularly at the ortho and para positions relative to the hydroxyl group. unacademy.comblogspot.com This makes the ring much more nucleophilic and thus more susceptible to attack by electrophiles compared to benzene. blogspot.com Consequently, the -OH group is a strong ortho- and para-director. blogspot.comvanderbilt.edu

In the case of Phenol, p-((m-nitrobenzylidene)amino)-, the para position is already occupied by the (m-nitrobenzylidene)amino)- group. Therefore, any electrophilic attack will be directed to the two equivalent ortho positions (carbons 2 and 6) relative to the -OH group.

The substituent at the para position, -(N=CH)-C₆H₄-NO₂, has a net deactivating effect on the ring. This is due to the electron-withdrawing nature of both the imine (-C=N-) group and the nitro (-NO₂) group on the adjacent phenyl ring. These groups pull electron density away from the phenolic ring, which counteracts the activating effect of the hydroxyl group. minia.edu.eg As a result, while the phenol ring is still activated for electrophilic substitution (compared to nitrobenzene (B124822), for instance), its reactivity is expected to be significantly lower than that of phenol itself. minia.edu.eg

| Substituent Group | Electronic Effect | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Electron-Donating (+M > -I) | Strongly Activating | Ortho, Para |

| -N=CH-R (Imine) | Electron-Withdrawing (-I, -M) | Deactivating | Meta* |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-I, -M) | Strongly Deactivating | Meta |

| -((m-nitrobenzylidene)amino)- | Net Electron-Withdrawing | Deactivating | N/A (as a para-substituent, it modifies the ortho positions) |

*Directing influence if it were the sole substituent on a benzene ring.

Halogenation: Phenols are highly activated and can undergo halogenation, such as bromination, even without a Lewis acid catalyst, which is typically required for benzene. vanderbilt.eduyoutube.com For Phenol, p-((m-nitrobenzylidene)amino)-, the reaction with bromine (Br₂) would proceed via electrophilic attack at the ortho positions. The reaction mechanism involves the polarization of the Br-Br bond by the electron-rich phenol ring, generating the electrophile. The π-electrons of the ring attack one bromine atom, forming a resonance-stabilized carbocation intermediate (an arenium ion), with the positive charge delocalized over the ring and the oxygen atom. Subsequent loss of a proton (H⁺) from the site of attack restores the aromaticity of the ring, yielding the ortho-brominated product. youtube.com Given the steric bulk of the para-substituent, monosubstitution is the most likely outcome under controlled conditions.

Nitration: The nitration of phenols can also be achieved under milder conditions than those required for benzene. blogspot.comdergipark.org.tr Reaction with dilute nitric acid can yield nitrophenols. blogspot.com For the target molecule, the electrophile, the nitronium ion (NO₂⁺), generated from nitric acid, would attack one of the ortho positions. The mechanism is analogous to halogenation, involving the formation of a resonance-stabilized arenium ion intermediate, followed by deprotonation to restore aromaticity and form the 2-nitro derivative. khanacademy.orgnih.gov The deactivating nature of the para-substituent would necessitate carefully controlled conditions to achieve efficient mononitration and avoid potential oxidation side reactions. nih.gov

Sulfonation of phenols typically involves reaction with concentrated sulfuric acid. quora.com The electrophile in this reaction is sulfur trioxide (SO₃). The reaction is reversible and its outcome can be temperature-dependent. quora.com For Phenol, p-((m-nitrobenzylidene)amino)-, sulfonation would introduce a sulfonic acid group (-SO₃H) at an ortho position. At lower temperatures, the ortho-isomer is often favored, while higher temperatures can favor the formation of the thermodynamically more stable para-isomer. quora.com However, since the para-position is blocked in this molecule, substitution is confined to the ortho position. The mechanism follows the standard electrophilic aromatic substitution pathway: attack of the π-system on SO₃, formation of the arenium ion, and subsequent deprotonation. researchgate.net

Friedel-Crafts reactions are generally not effective for phenols. nih.gov The primary reason is that the Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates strongly with the lone pair electrons on the phenolic oxygen. This interaction forms a complex that places a positive charge on the oxygen, transforming the strongly activating -OH group into a powerful deactivating group, which inhibits further electrophilic attack on the ring. nih.gov Furthermore, the nitrogen atom of the imine group can also act as a Lewis base, leading to further complexation with the catalyst and deactivation of the molecule. Therefore, attempting Friedel-Crafts alkylation or acylation on Phenol, p-((m-nitrobenzylidene)amino)- is unlikely to be successful under standard conditions.

The hydroxyl group of a phenol is weakly acidic and can donate its proton to a base to form a phenoxide ion. pharmaguideline.com The acidity of a phenol is significantly influenced by the electronic nature of the substituents on the aromatic ring. vanderbilt.eduscribd.com Electron-withdrawing groups increase the acidity of the phenol by stabilizing the negative charge of the resulting phenoxide ion through inductive and/or resonance effects. scribd.com

In Phenol, p-((m-nitrobenzylidene)amino)-, the large substituent at the para position is strongly electron-withdrawing. The imine moiety and the nitro group both pull electron density away from the phenoxide oxygen, delocalizing and stabilizing the negative charge. This stabilization of the conjugate base facilitates the release of the proton, making the compound more acidic than phenol itself. nih.gov The pKa of phenol is approximately 10, while phenols with electron-withdrawing para substituents, like p-nitrophenol, have lower pKa values, indicating greater acidity. vanderbilt.edu It is expected that Phenol, p-((m-nitrobenzylidene)amino)- would have a pKa lower than 10.

The equilibrium for this acid-base reaction in the presence of a base (like NaOH) is shown below:

HO-C₆H₄-N=CH-C₆H₄-NO₂ + OH⁻ ⇌ ⁻O-C₆H₄-N=CH-C₆H₄-NO₂ + H₂O

The resulting phenoxide ion is resonance-stabilized, with the negative charge delocalized not only across the phenyl ring but also onto the electron-withdrawing para-substituent. This enhanced stability shifts the equilibrium to the right compared to unsubstituted phenol.

| Compound | pKa | Relative Acidity |

|---|---|---|

| Phenol | ~10.0 | Baseline |

| p-Cresol | ~10.2 | Less Acidic |

| p-Chlorophenol | ~9.4 | More Acidic |

| p-Nitrophenol | ~7.2 | Significantly More Acidic |

| Phenol, p-((m-nitrobenzylidene)amino)- | Predicted < 10.0 | More Acidic |

Data illustrates the effect of electron-withdrawing (e.g., -NO₂, -Cl) and electron-donating (e.g., -CH₃) groups on phenol acidity. vanderbilt.edu

Reactions with Diazonium Salts for Azo Compound Formation

The formation of azo compounds through the reaction of diazonium salts with aromatic molecules is a significant process in the synthesis of dyes. chemistrystudent.com In the case of Phenol, p-((m-nitrobenzylidene)amino)-, the phenolic ring is activated towards electrophilic substitution, making it a suitable coupling component for reaction with a diazonium salt. The reaction, known as azo coupling, involves the diazonium ion acting as an electrophile, which attacks the electron-rich phenol ring. chemistrystudent.comchemguide.co.uk

The process begins with the diazotization of an aromatic amine, such as aniline, using nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (around 0-5°C) to form the benzenediazonium (B1195382) chloride. chemistrystudent.com This low temperature is crucial to prevent the unstable diazonium salt from decomposing. chemistrystudent.comchemguide.co.uk

The subsequent coupling reaction with Phenol, p-((m-nitrobenzylidene)amino)- is carried out in a basic solution. The phenol is dissolved in an aqueous solution of sodium hydroxide, which deprotonates the hydroxyl group to form a more strongly activating phenoxide ion. chemguide.co.uk The cold diazonium salt solution is then added to this alkaline solution of the phenoxide. The electrophilic diazonium ion attacks the phenoxide ring, typically at the ortho position to the activating group, because the para position is already substituted. This results in the formation of a brightly colored azo compound, characterized by the -N=N- (azo) bridge linking the two aromatic systems. chemguide.co.uklibretexts.org

Table 1: General Conditions for Azo Coupling Reaction

| Parameter | Condition | Rationale |

| Temperature | 0-5°C | Prevents decomposition of the unstable diazonium salt. chemistrystudent.com |

| pH | Alkaline (using NaOH) | Deprotonates the phenol to form the more reactive phenoxide ion, enhancing the coupling reaction. chemguide.co.uk |

| Reactants | Diazonium Salt (Electrophile) | Attacks the electron-rich aromatic ring. |

| Phenol, p-((m-nitrobenzylidene)amino)- (Nucleophile) | Couples with the diazonium salt. |

Reactivity of the Azomethine (C=N) Group

The azomethine or imine group (C=N) is the characteristic functional group of Schiff bases and is central to the reactivity of Phenol, p-((m-nitrobenzylidene)amino)-. researchgate.netnih.gov The carbon-nitrogen double bond imparts specific electronic properties to the molecule, creating sites for both nucleophilic and electrophilic attack. nih.gov The lone pair of electrons on the nitrogen atom can also participate in coordination with metal ions. mdpi.com

The electronic nature of the C=N double bond is polarized due to the difference in electronegativity between carbon and nitrogen. This polarization makes the carbon atom electrophilic (electron-deficient) and the nitrogen atom nucleophilic (electron-rich). nih.govlibretexts.org

Electrophilic Site : The imine carbon is susceptible to attack by nucleophiles. This is a key step in many reactions of Schiff bases, such as hydrolysis or addition reactions.

Nucleophilic Site : The nitrogen atom, with its lone pair of electrons, is a nucleophilic center. libretexts.org It can be protonated by acids or can coordinate to Lewis acids and metal cations. mdpi.com

In biological systems, the interaction between electrophiles and nucleophilic sites is fundamental to many processes. nih.gov The reactivity of the azomethine group in Phenol, p-((m-nitrobenzylidene)amino)- is influenced by the substituents on both aromatic rings. The electron-withdrawing nitro group (-NO₂) on the benzylidene ring increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating hydroxyl group (-OH) on the phenol ring increases the electron density on the nitrogen atom, enhancing its nucleophilicity.

The azomethine group and the nitro group in Phenol, p-((m-nitrobenzylidene)amino)- are both reducible. Electrochemical studies, such as cyclic voltammetry, have been used to investigate the reduction processes of similar Schiff bases. researchgate.netresearchgate.net The reduction typically occurs in a stepwise manner, involving the transfer of electrons to the molecule.

The first reduction step is often associated with the formation of a nitro-anion radical (R-NO₂·⁻) in a one-electron process. researchgate.net This radical can be unstable and may undergo further reactions. A second electrochemical signal can correspond to the formation of a stable dianion radical. researchgate.net For a related compound, (E)-4-((4-nitrobenzylidene)amino)phenol, the potential for the electrogeneration of the imine group dianion was determined through electrochemical studies. researchgate.net

The general mechanism can be summarized as follows:

First Electron Transfer : The molecule accepts an electron, typically into the lowest unoccupied molecular orbital (LUMO), which is often centered on the nitro group, to form a radical anion. M + e⁻ ⇌ M·⁻

Second Electron Transfer : The radical anion accepts a second electron to form a dianion. This may occur at a more negative potential. M·⁻ + e⁻ ⇌ M²⁻

The stability of the resulting radical anions and dianions is influenced by the molecular structure and the solvent medium. researchgate.net

Table 2: Electrochemical Reduction Steps for Nitro-Aromatic Compounds

| Step | Process | Product |

| 1 | Reversible one-electron reduction | Nitro-anion radical (R-NO₂·⁻) researchgate.net |

| 2 | Further reduction | Dianion radical researchgate.net |

Oxidation Pathways of Phenolic Moieties leading to Quinone Derivatives

The phenolic hydroxyl group in Phenol, p-((m-nitrobenzylidene)amino)- is susceptible to oxidation. The oxidation of phenols can proceed through various pathways, often leading to the formation of quinone-type structures. researchgate.netnih.gov This process typically involves the removal of an electron and a proton from the phenol to generate a phenoxyl radical.

The presence of substituents on the phenol ring influences the oxidation potential and the nature of the products formed. nih.gov The oxidation can be initiated by chemical oxidizing agents or electrochemical means. researchgate.netnih.gov For instance, the oxidation of phenols with ortho-hydroxyl groups readily forms quinones. researchgate.net While the subject molecule has a para-amino-substituted phenol, oxidation can still lead to quinone-imine type structures.

The general pathway involves:

Formation of a Phenoxyl Radical : The initial step is a one-electron oxidation of the phenolic group, often coupled with deprotonation, to yield a resonance-stabilized phenoxyl radical.

Further Oxidation/Coupling : This radical can then undergo further oxidation to a cation, which can be attacked by water to form a quinone, or it can couple with another radical to form dimeric products.

In the case of p-substituted phenols, oxidation can lead to the formation of benzoquinone derivatives. nih.gov For example, the electrochemical oxidation of p-methoxyphenol can yield p-benzoquinone through a two-electron direct electron transfer reaction. nih.gov The specific oxidation products of Phenol, p-((m-nitrobenzylidene)amino)- would depend on the reaction conditions and the oxidant used.

Coordination Chemistry and Ligand Properties

Synthesis and Characterization of Metal Chelates and Complexes

The synthesis of metal complexes with Phenol (B47542), p-((m-nitrobenzylidene)amino)- typically involves the reaction of the Schiff base ligand with a metal salt in an appropriate solvent, often with gentle heating to facilitate the reaction. The resulting metal chelates can be isolated as stable solid compounds and characterized by various physicochemical and spectroscopic techniques.

This Schiff base ligand readily forms complexes with a range of transition metal ions. The general approach to synthesis involves mixing a hot ethanolic solution of the respective metal salt (e.g., chlorides or acetates) with a hot ethanolic solution of the Schiff base. The reaction mixture is then typically refluxed for a few hours. Upon cooling, the solid metal complex precipitates out and can be collected by filtration, washed, and dried.

Cd(II) and Hg(II) Complexes: The synthesis of Cd(II) and Hg(II) complexes with similar aminophenol-derived Schiff bases has been reported. nih.gov These complexes are generally prepared by reacting the Schiff base with cadmium chloride or mercury chloride in a 1:1 or 2:1 ligand-to-metal molar ratio in an ethanolic medium. nih.gov The pH of the reaction mixture is often adjusted to facilitate the formation of the complex. nih.gov

Pd(II) Complexes: Palladium(II) complexes of Schiff bases are often synthesized using palladium(II) chloride or acetate (B1210297) as the metal precursor. nih.govresearchgate.net The resulting complexes are typically square planar, a common geometry for Pd(II) ions. nih.govresearchgate.net

Cu(II) Complexes: Copper(II) complexes of this type of ligand are readily synthesized, often resulting in square planar or distorted octahedral geometries. nih.govindianchemicalsociety.com The synthesis is typically carried out in ethanol (B145695), and the resulting complexes are often colored. nih.gov

Sn(IV) Complexes: Organotin(IV) compounds of related Schiff bases have been synthesized electrochemically, utilizing a sacrificial tin anode. researchgate.net Chemical synthesis methods involve the reaction of anhydrous tin(IV) chloride with the Schiff base, leading to the formation of octahedral complexes. researchgate.net

Mn(I) Complexes: While Mn(II) and Mn(III) complexes with Schiff bases are more common, Mn(I) complexes, particularly carbonyl derivatives, have also been synthesized. nih.govresearchgate.net These are typically prepared by reacting a manganese carbonyl precursor, such as Mn(CO)₅Br, with the Schiff base ligand. inorgchemres.org The resulting complexes often feature a distorted octahedral coordination sphere around the Mn(I) center. nih.govresearchgate.net

A summary of representative synthetic conditions and resulting complex stoichiometries is presented in the interactive table below.

| Metal Ion | Precursor Salt | Solvent | Stoichiometry (M:L) | Typical Geometry |

| Cd(II) | CdCl₂ | Ethanol | 1:1, 1:2 | Tetrahedral/Octahedral |

| Hg(II) | HgCl₂ | Ethanol | 1:1, 1:2 | Tetrahedral/Octahedral |

| Pd(II) | PdCl₂ | Methanol (B129727)/Ethanol | 1:2 | Square Planar |

| Cu(II) | Cu(OAc)₂·H₂O | Ethanol | 1:2 | Square Planar/Octahedral |

| Sn(IV) | SnCl₄ | Benzene (B151609) | 1:2 | Octahedral |

| Mn(I) | Mn(CO)₅Br | Acetonitrile | 1:1 | Octahedral |

The Schiff base Phenol, p-((m-nitrobenzylidene)amino)- can act as a bidentate or tridentate ligand. The most common binding mode involves coordination through the phenolic oxygen and the azomethine nitrogen, forming a stable six-membered chelate ring.

Bidentate (N, O) Coordination: In this mode, the ligand coordinates to the metal ion through the nitrogen atom of the azomethine group and the deprotonated oxygen atom of the phenolic group. This is the most frequently observed coordination mode for this class of ligands. mdpi.com

Tridentate (N, O, O) Coordination: In some cases, if the nitro group is positioned ortho to the azomethine, it could potentially participate in coordination, leading to a tridentate mode. However, with the meta-nitro substitution in the present ligand, this is less likely.